molecular formula C12H15NO3 B6326407 (2E)-N-Methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide CAS No. 1355061-74-3

(2E)-N-Methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide

Cat. No. B6326407
CAS RN: 1355061-74-3
M. Wt: 221.25 g/mol
InChI Key: IRQNVIZPSYKEFZ-BQYQJAHWSA-N
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Description

(2E)-N-Methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide, also known as (2E)-N-methoxy-3-(3-methoxyphenyl)prop-2-en-1-amide or 2E-MMPMA, is a synthetic compound derived from a variety of sources, including plant-based compounds. It has been studied for its potential therapeutic activity in a range of areas, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

2E-MMPMA has been studied for its potential therapeutic activity in a range of areas, including cancer, inflammation, and neurological disorders. In particular, it has been studied for its potential use as an anti-cancer agent, with research suggesting that it may be effective in the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, 2E-MMPMA has been studied for its potential anti-inflammatory activity, with research suggesting that it may be effective in the treatment of various types of inflammation, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, 2E-MMPMA has been studied for its potential neuroprotective activity, with research suggesting that it may be effective in the treatment of various types of neurological disorders, including Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 2E-MMPMA is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins, lipids, and carbohydrates. Additionally, it is believed to act by modulating the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, it is believed to act by modulating the activity of certain transcription factors, including NF-κB and c-Myc.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-MMPMA have been studied in a variety of cell types and animal models. In general, the compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, it has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cell lines. Furthermore, it has been found to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. Finally, it has been found to reduce the progression of Alzheimer’s disease and Parkinson’s disease in animal models.

Advantages and Limitations for Lab Experiments

2E-MMPMA has a number of advantages and limitations for use in laboratory experiments. The main advantage of the compound is its low cost and availability, which makes it an attractive option for use in research. Additionally, the compound is relatively stable, making it easy to store and handle. However, the compound is not water-soluble, which can make it difficult to use in certain experiments. Furthermore, the compound has a relatively short half-life, which can make it difficult to study its effects over a long period of time.

Future Directions

The potential therapeutic applications of 2E-MMPMA are still being explored, and there are a number of potential future directions for research. These include further studies into the compound’s anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, further studies into the compound’s mechanism of action and its effects on other diseases and disorders are needed. Finally, further studies into the compound’s toxicity and safety profile are needed to ensure its safe use in humans.

Synthesis Methods

2E-MMPMA is synthesized through a variety of methods, including a three-step synthesis involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with N-methyl-2-pyrrolidone and then with methoxyamine hydrochloride. Other methods include the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with N-methyl-2-pyrrolidinone and then with methoxyamine hydrochloride. The synthesis of 2E-MMPMA has also been reported using a four-step synthesis involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with N-methyl-2-pyrrolidinone, methoxyamine hydrochloride, and benzyl chloride.

properties

IUPAC Name

(E)-N-methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(16-3)12(14)8-7-10-5-4-6-11(9-10)15-2/h4-9H,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQNVIZPSYKEFZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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